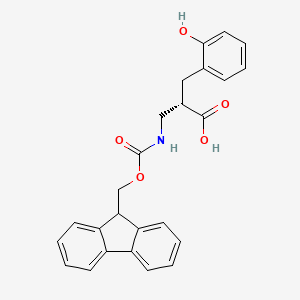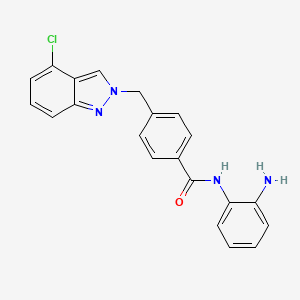
(R)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol is a chiral compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a chiral catalyst to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods may involve large-scale catalytic hydrogenation processes using specialized reactors and optimized conditions to ensure high yield and purity of the ®-enantiomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to halides.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.
1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-one: A ketone derivative with different chemical properties.
6-Hydroxy-1,2,3,4-tetrahydroquinoline: A hydroxylated derivative with potential biological activities.
Uniqueness
®-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol is unique due to its chiral nature, which can lead to specific interactions with biological targets, making it valuable in medicinal chemistry for the development of enantiomerically pure drugs.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h4-5,7-8,12-13H,2-3,6H2,1H3/t8-/m1/s1 |
InChI Key |
PVICIXINMHHRTA-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)NCCC2)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



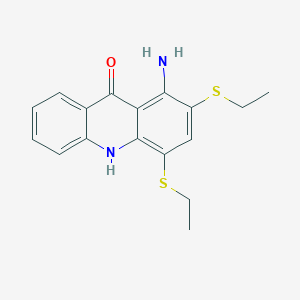

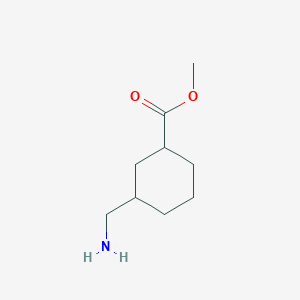
![3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B12941632.png)
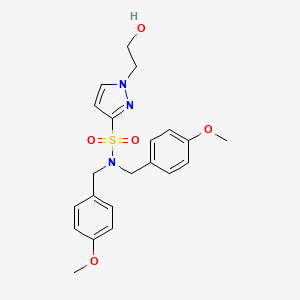
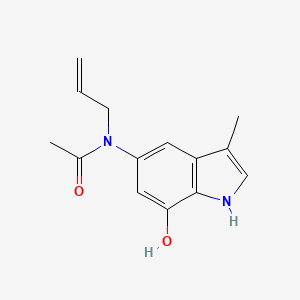

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide](/img/structure/B12941651.png)
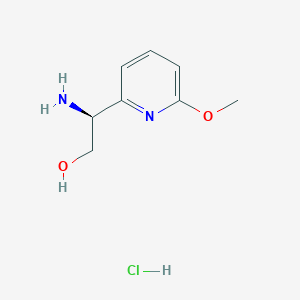
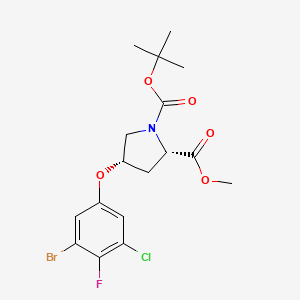
![5-Iodo-N-methyl-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12941664.png)
